5-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
5-{[(2Z)-3-(4-Bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural attributes include:
- A 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole system, which imparts sulfone groups and rigid bicyclic geometry.
- A (2Z)-configured imine linkage, critical for electronic conjugation and stereochemical stability.
- A pentanoic acid chain terminating in a carboxylic acid group, enhancing solubility and enabling interactions with biological targets.
This compound’s synthesis likely involves condensation reactions between thiosemicarbazide derivatives and α,β-unsaturated ketones or aldehydes, followed by cyclization and oxidation steps, as seen in analogous thiazolidinone syntheses .
Properties
Molecular Formula |
C17H19BrN2O5S2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
5-[[3-(4-bromo-3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H19BrN2O5S2/c1-10-7-11(5-6-12(10)18)20-13-8-27(24,25)9-14(13)26-17(20)19-15(21)3-2-4-16(22)23/h5-7,13-14H,2-4,8-9H2,1H3,(H,22,23) |
InChI Key |
VLDBQVHFIDIEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core is distinct from simpler thiazolidinones or triazinoindole systems .
Substituent Impact: The 4-bromo-3-methylphenyl group in the target compound introduces steric hindrance and halogen-mediated hydrophobic interactions, contrasting with the 4-methoxyphenyl groups in thiazolidinones , which prioritize electron-donating effects. The pentanoic acid chain provides superior aqueous solubility relative to shorter alkyl chains or non-polar substituents in analogues .
Functional Group Contributions: The sulfone groups in the target compound increase polarity and metabolic stability compared to thiol or sulfide-containing analogues. The (2Z)-imine configuration may enhance π-π stacking interactions with biological targets, a feature absent in non-configured hydrazones .
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